molecular formula C17H23Cl3N2O3S B11996284 ethyl 2-({2,2,2-trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

ethyl 2-({2,2,2-trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B11996284
M. Wt: 441.8 g/mol
InChI Key: FUQFBSWAHNKNEH-UHFFFAOYSA-N
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Description

Ethyl 2-({2,2,2-trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a cyclopenta[b]thiophene ring, which is known for its stability and reactivity in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({2,2,2-trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the cyclopenta[b]thiophene ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the trichloroethyl group: This step involves the reaction of the cyclopenta[b]thiophene derivative with a trichloroethylating agent under controlled conditions.

    Attachment of the 3-methylbutanoyl group: This is typically done through an acylation reaction using 3-methylbutanoyl chloride in the presence of a base.

    Final esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({2,2,2-trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the trichloroethyl group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer chlorine atoms.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atoms.

Scientific Research Applications

Ethyl 2-({2,2,2-trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-({2,2,2-trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The trichloroethyl group can undergo metabolic activation, leading to the formation of reactive intermediates that can interact with cellular macromolecules. The cyclopenta[b]thiophene ring can also participate in various biochemical pathways, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Ethyl 2-({2,2,2-trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can be compared with similar compounds such as:

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activities

Biological Activity

Chemical Structure and Properties

The compound features a complex structure that includes a cyclopentathiophene moiety and a trichloroethyl group, which may contribute to its pharmacological properties. The molecular formula is C15H18Cl3N2O2SC_{15}H_{18}Cl_3N_2O_2S, with a molecular weight of approximately 396.74 g/mol.

Antimicrobial Properties

Research indicates that compounds similar to ethyl 2-({2,2,2-trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate exhibit significant antimicrobial activity. A study demonstrated that derivatives of thiophene compounds possess inhibitory effects against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anti-inflammatory Effects

The anti-inflammatory properties of thiophene derivatives have also been explored. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines, which could be beneficial in managing conditions such as rheumatoid arthritis and other inflammatory diseases .

Cytotoxicity and Cancer Research

Recent investigations into the cytotoxic effects of this compound on cancer cell lines reveal promising results. The compound was tested against several cancer types, including breast and prostate cancer cells, showing a dose-dependent decrease in cell viability. This suggests that it may act as a potential chemotherapeutic agent .

The proposed mechanism of action for the biological activities of this compound includes:

  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cellular proliferation and survival pathways.
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways .
  • Modulation of Signaling Pathways : It potentially modulates key signaling pathways such as MAPK and NF-kB, which are crucial in inflammation and cancer progression .

Study 1: Antimicrobial Efficacy

In a controlled experiment, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating strong antimicrobial potential.

Study 2: Anti-inflammatory Activity

A study assessing the anti-inflammatory effects in murine models demonstrated that treatment with this compound resulted in a significant reduction in paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues .

Data Summary Table

Biological ActivityObserved EffectReference
AntimicrobialMIC = 32 µg/mL against S. aureus
Anti-inflammatoryReduced paw edema
CytotoxicityDose-dependent cell viability decrease
Apoptosis InductionActivation of caspase pathways

Properties

Molecular Formula

C17H23Cl3N2O3S

Molecular Weight

441.8 g/mol

IUPAC Name

ethyl 2-[[2,2,2-trichloro-1-(3-methylbutanoylamino)ethyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C17H23Cl3N2O3S/c1-4-25-15(24)13-10-6-5-7-11(10)26-14(13)22-16(17(18,19)20)21-12(23)8-9(2)3/h9,16,22H,4-8H2,1-3H3,(H,21,23)

InChI Key

FUQFBSWAHNKNEH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(C(Cl)(Cl)Cl)NC(=O)CC(C)C

Origin of Product

United States

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